molecular formula C11H20N2O3 B3162208 1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid CAS No. 876708-73-5

1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid

Cat. No.: B3162208
CAS No.: 876708-73-5
M. Wt: 228.29 g/mol
InChI Key: POJLYTUISVHMDI-UHFFFAOYSA-N
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Description

1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid is a chemical compound with a unique structure that includes a pyrrolidine ring, a carboxylic acid group, and a diethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with diethylaminoethyl reagents under controlled conditions. One common method involves the use of a pyrrolidine-3-carboxylic acid derivative, which is reacted with 2-diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The diethylaminoethyl side chain can interact with receptors or enzymes, leading to modulation of their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions. Additionally, it can interact with cell membrane receptors, altering signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-12(4-2)5-6-13-8-9(11(15)16)7-10(13)14/h9H,3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJLYTUISVHMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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